molecular formula C12H10O4 B1600348 Methyl 3,5-dihydroxy-2-naphthoate CAS No. 185989-39-3

Methyl 3,5-dihydroxy-2-naphthoate

Cat. No.: B1600348
CAS No.: 185989-39-3
M. Wt: 218.2 g/mol
InChI Key: ARAZFUMSUAUJRS-UHFFFAOYSA-N
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Description

Methyl 3,5-dihydroxy-2-naphthoate (CAS 185989-39-3) is a chemical compound with the molecular formula C12H10O4 and a molecular weight of 218.21 g/mol . It is supplied as a high-purity solid for research purposes and requires storage sealed in a dry environment at 2-8°C . As a naphthoic acid ester, it belongs to a class of compounds studied for their diverse scientific applications. Related naphthoic acid structures have been identified as key scaffolds in pharmacological discovery, such as in the development of novel inhibitors targeting parasite lactate dehydrogenases for diseases like babesiosis . Furthermore, naphthoic acid derivatives are of significant interest in chemical biology and biosynthesis, serving as crucial moieties in natural products like the anticancer drug neocarzinostatin . This methyl ester derivative provides researchers with a valuable building block for further chemical exploration and development in these and other fields. This product is intended for research use in a laboratory setting and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,5-dihydroxynaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-16-12(15)9-5-7-3-2-4-10(13)8(7)6-11(9)14/h2-6,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAZFUMSUAUJRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2C(=C1)C=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471737
Record name Methyl 3,5-dihydroxy-2-naphthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185989-39-3
Record name Methyl 3,5-dihydroxy-2-naphthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 3,5 Dihydroxy 2 Naphthoate and Its Precursors

Esterification Routes to Methyl Naphthoates

The final step in the synthesis of Methyl 3,5-dihydroxy-2-naphthoate is typically the esterification of 3,5-dihydroxy-2-naphthoic acid. This transformation can be achieved through several methods, with acid-catalyzed esterification being a prominent approach.

Acid-Catalyzed Esterification of Naphthoic Acids

The direct esterification of naphthoic acids, such as 3,5-dihydroxy-2-naphthoic acid, with an alcohol in the presence of a strong acid catalyst is a fundamental and widely used method. chemicalbook.comprepchem.com This reaction, often referred to as Fischer esterification, involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. libretexts.orgrsc.org

A typical procedure involves dissolving the naphthoic acid in an excess of the desired alcohol, such as methanol (B129727), and adding a catalytic amount of a strong acid like sulfuric acid or hydrochloric acid. chemicalbook.comprepchem.com The mixture is then heated under reflux to drive the reaction towards the ester product. chemicalbook.comprepchem.com The equilibrium nature of the reaction means that the removal of water as it is formed can improve the yield. libretexts.org

The mechanism of acid-catalyzed esterification proceeds through several key steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. libretexts.orglibretexts.org

Nucleophilic attack of the alcohol on the protonated carbonyl carbon. libretexts.org

Proton transfer from the attacking alcohol to one of the hydroxyl groups. libretexts.org

Elimination of water to form a protonated ester. libretexts.org

Deprotonation to yield the final ester product. libretexts.org

For instance, Methyl 3-hydroxy-2-naphthoate is synthesized by reacting 3-hydroxy-2-naphthoic acid with methanol in the presence of sulfuric acid. chemicalbook.com Similarly, Methyl 6-hydroxy-2-naphthoate can be prepared from 6-hydroxy-2-naphthoic acid using methanol and a catalytic amount of concentrated sulfuric acid, refluxed for an extended period. prepchem.com

Table 1: Examples of Acid-Catalyzed Esterification of Hydroxynaphthoic Acids
Starting MaterialReagentsProductYield (%)Reference
3-Hydroxy-2-naphthoic acidMethanol, Sulfuric acidMethyl 3-hydroxy-2-naphthoate91 chemicalbook.com
6-Hydroxy-2-naphthoic acidMethanol, Sulfuric acidMethyl 6-hydroxy-2-naphthoate85.5 prepchem.com

Alternative Esterification Approaches for this compound

While acid-catalyzed esterification is common, alternative methods may be employed, particularly when dealing with sensitive functional groups or to improve yields. Phenols can be less reactive than aliphatic alcohols in Fischer esterification, sometimes necessitating harsher conditions or the use of more reactive acylating agents. youtube.com

One alternative involves the use of acid chlorides or anhydrides in the presence of a base. youtube.com This method is generally more reactive than Fischer esterification. Another approach could involve the use of coupling agents that activate the carboxylic acid, such as dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov

Furthermore, for substrates that may be sensitive to strong acids, milder catalysts or different reaction conditions can be explored. For example, the use of solid acid catalysts can simplify product purification and catalyst recovery. researchgate.net

Regioselective Hydroxylation Strategies in Naphthoic Acid Synthesis

The synthesis of dihydroxynaphthoic acids like 3,5-dihydroxy-2-naphthoic acid requires precise control over the placement of the hydroxyl groups on the naphthalene (B1677914) core. The regioselectivity of electrophilic aromatic substitution reactions on naphthalene derivatives can be challenging to control and is influenced by the directing effects of existing substituents. researchgate.net

Developing efficient and regioselective methods for the synthesis of polysubstituted naphthalene derivatives is an active area of research. researchgate.netnih.gov One approach involves the use of directing groups to guide the introduction of substituents to specific positions. Another strategy is to build the substituted naphthalene ring system from acyclic or monocyclic precursors, allowing for greater control over the final substitution pattern. This can involve annulation reactions or cycloaddition strategies. nih.gov

Convergent and Linear Synthesis Pathways for Dihydroxynaphthoates

The construction of complex molecules like this compound can be approached through either a linear or a convergent synthesis. fiveable.mewikipedia.org

The choice between a linear and a convergent approach for the synthesis of dihydroxynaphthoates depends on the complexity of the target molecule and the availability of starting materials. For a molecule like this compound, a convergent strategy might involve synthesizing a substituted benzene (B151609) derivative and a separate fragment that can be combined to form the naphthalene ring system with the desired substitution pattern.

Table 2: Comparison of Linear and Convergent Synthesis
FeatureLinear SynthesisConvergent Synthesis
Strategy Step-by-step sequential construction. pediaa.comIndependent synthesis of fragments followed by coupling. fiveable.mewikipedia.org
Efficiency Can be less efficient, especially for long sequences, due to multiplicative yield losses. wikipedia.orgOften more efficient for complex molecules, leading to higher overall yields. fiveable.mewikipedia.org
Flexibility Less flexible, as the reaction sequence is fixed. fiveable.meMore flexible, allowing for different fragment coupling strategies. fiveable.me
Planning Generally more straightforward planning. pediaa.comRequires more complex planning, including retrosynthetic analysis to identify key fragments. pediaa.com

Advanced Synthetic Transformations Leading to this compound

The synthesis of highly functionalized molecules often requires advanced transformations, including the interconversion of functional groups and the use of protecting groups to ensure chemoselectivity.

Functional Group Interconversions and Protection Strategies

Functional group interconversion (FGI) is a key strategy in organic synthesis, allowing for the transformation of one functional group into another. ub.eduvanderbilt.edu This is particularly important when a desired functional group is not compatible with certain reaction conditions or when it is easier to introduce a precursor group and convert it later in the synthesis.

In the context of synthesizing this compound, protecting groups are crucial for temporarily masking the reactive hydroxyl groups while other transformations are carried out on the molecule. wikipedia.orgorganic-chemistry.org The hydroxyl groups of 3,5-dihydroxy-2-naphthoic acid are acidic and can interfere with various reactions.

Common protecting groups for hydroxyl groups include:

Ethers: Such as benzyl (B1604629) (Bn) ethers, which can be removed by hydrogenolysis, or silyl (B83357) ethers (e.g., TMS, TBDMS), which are typically removed by acid or fluoride (B91410) ions. libretexts.org

Esters: Acetyl (Ac) or benzoyl (Bz) groups can be used, which are removed by hydrolysis under acidic or basic conditions. libretexts.orghighfine.com

Acetals: These are often used to protect 1,2- or 1,3-diols. highfine.com

The choice of protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its selective removal without affecting other parts of the molecule. organic-chemistry.org An "orthogonal protection" strategy allows for the selective deprotection of one protecting group in the presence of others, which is highly valuable in multi-step syntheses. wikipedia.orgorganic-chemistry.org For example, a benzyl ether (removed by hydrogenolysis) and a silyl ether (removed by fluoride) can be used to protect two different hydroxyl groups, allowing for their individual manipulation.

The synthesis of mono- and di-O-alkylated derivatives of methyl 3,5-dihydroxybenzoate (B8624769) highlights the challenges and strategies involved in selectively functionalizing multiple hydroxyl groups. fordham.edu

Metal-Catalyzed Reactions in Naphthoate Synthesis

The synthesis of naphthoate esters, including derivatives like this compound, can be achieved through various methods, with metal-catalyzed reactions offering efficient and selective pathways. While specific literature on the direct metal-catalyzed synthesis of this compound is not abundant, general principles of metal-catalyzed cross-coupling and carbonylation reactions are applicable to its naphthoic acid precursor, 3,5-dihydroxy-2-naphthoic acid.

One of the key precursors, 3,5-dihydroxy-2-naphthoic acid, is known to form complexes with various transition metals such as Cd(II), Cu(II), Mn(II), and Zn(II). asianpubs.org This affinity for metal coordination is a foundational aspect of employing metal catalysts in its derivatization.

A common strategy in the synthesis of substituted naphthoates involves the use of transition metal catalysts, such as nickel or palladium complexes, to facilitate cross-coupling reactions. For instance, a nickel(II) chloride/dppe complex has been used in the synthesis of a naphthalene-2-carboxylic acid derivative. In a hypothetical application to a suitably functionalized precursor of this compound, a similar catalytic system could be employed.

The typical final step in producing the target compound is the esterification of 3,5-dihydroxy-2-naphthoic acid with methanol. This acid-catalyzed esterification is a standard procedure. A similar compound, 3-hydroxy-2-naphthoic acid, is converted to its methyl ester by refluxing in methanol with concentrated sulfuric acid as a catalyst, achieving a high yield. chemicalbook.comchemicalbook.com This well-established method is highly likely to be effective for the esterification of 3,5-dihydroxy-2-naphthoic acid.

Below is a table summarizing a representative metal-catalyzed reaction relevant to naphthoate synthesis and a standard esterification procedure.

Table 1: Representative Reactions in Naphthoate Synthesis

Reaction Type Catalyst/Reagents Substrate Example Product Example Yield Reference
Nickel-Catalyzed Cross-Coupling NiCl₂/DPPE, ZnCl₂ Methyl 6-bromo-2-naphthoate Substituted methyl 2-naphthoate Not specified

Green Chemistry Approaches in Naphthoate Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce environmental impact and improve safety. nih.gov These principles focus on aspects such as the use of renewable resources, safer solvents, and energy efficiency. For the synthesis of this compound and its precursors, several green chemistry strategies can be considered.

One of the core tenets of green chemistry is the use of environmentally benign and biodegradable catalysts. arabjchem.orgscilit.com In the context of synthesizing naphthol derivatives, which are structurally related to the target compound, natural catalysts like tannic acid have been successfully employed. arabjchem.orgresearchgate.net Such catalysts offer a cost-effective and non-toxic alternative to conventional metal catalysts.

Another key green chemistry approach is the use of alternative energy sources to drive reactions, such as microwave irradiation. arabjchem.orgresearchgate.net Microwave-assisted synthesis often leads to significantly shorter reaction times, higher yields, and can sometimes be performed under solvent-free conditions, which further enhances the green credentials of the process. arabjchem.org For example, the synthesis of 1-amidoalkyl-2-naphthols, which involves the condensation of a naphthol, has been shown to be highly efficient under microwave irradiation. arabjchem.orgresearchgate.net

The choice of solvent is also a critical factor in green chemistry. nih.gov Traditional organic solvents are often volatile and toxic. The ideal green synthesis would be performed in a solvent-free manner or by using greener solvents like water, supercritical fluids, or ionic liquids.

The table below outlines some green chemistry techniques that could be applicable to the synthesis of this compound.

Table 2: Green Chemistry Approaches in Naphthol and Naphthoate Synthesis

Green Chemistry Principle Technique/Reagent Application Advantages Reference
Use of Renewable Feedstocks/Catalysts Tannic acid as a catalyst Synthesis of 1-amidoalkyl-2-naphthols Biodegradable, cost-effective, non-toxic arabjchem.orgresearchgate.net
Energy Efficiency Microwave irradiation Condensation reactions involving naphthols Shorter reaction times, high yields arabjchem.org

Chemical Reactivity and Transformations of Methyl 3,5 Dihydroxy 2 Naphthoate

Nucleophilic and Electrophilic Substitution Reactions on the Naphthoate Core

The naphthalene (B1677914) ring of methyl 3,5-dihydroxy-2-naphthoate is susceptible to both nucleophilic and electrophilic substitution reactions. The electron-rich nature of the aromatic system, enhanced by the activating hydroxyl groups, generally favors electrophilic aromatic substitution. However, under specific conditions, nucleophilic aromatic substitution can also be achieved.

Electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, are expected to occur at positions on the naphthalene ring that are activated by the hydroxyl groups. The directing effects of the hydroxyl and methyl carboxylate groups will influence the regioselectivity of these reactions.

Conversely, nucleophilic aromatic substitution reactions typically require the presence of a good leaving group and are facilitated by electron-withdrawing groups on the aromatic ring. youtube.com While the hydroxyl groups are activating, the introduction of a suitable leaving group, such as a halogen, could enable substitution by strong nucleophiles. For instance, the displacement of a fluoro or methoxy (B1213986) group ortho to a carboxylic acid on a naphthalene ring by organolithium or Grignard reagents has been reported to proceed in good yields. researchgate.net This suggests that if a suitable leaving group were present on the this compound core, similar transformations could be envisioned.

Derivatization Strategies of Hydroxyl Groups

The two hydroxyl groups on the this compound molecule are prime sites for derivatization, allowing for the modification of the compound's physical and chemical properties. Common strategies include etherification and acylation.

Etherification Reactions

Etherification of the hydroxyl groups involves their conversion into ethers. This is typically achieved by reacting the naphthoate with an alkyl halide in the presence of a base. The choice of reaction conditions, such as the base, solvent, and temperature, can influence the extent of etherification, leading to either mono- or di-etherified products.

Table 1: Examples of Etherification Reactions on Dihydroxy-aromatic Compounds

Starting MaterialAlkylating AgentBase/SolventTemperatureProduct(s)Reference
Methyl 3,5-dihydroxy benzoate (B1203000)(Bromomethyl)cyclohexaneK₂CO₃ / DMF60-80°CMono- and Di-O-alkylated ethers fordham.edu

Acylation and Esterification of Hydroxyl Moieties

The hydroxyl groups of this compound can readily undergo acylation or esterification to form the corresponding esters. This transformation is typically carried out using acyl chlorides or acid anhydrides, often in the presence of a base like pyridine. nih.gov

The esterification of hydroxyl groups can alter the biological activity and physicochemical properties of the parent molecule. For instance, the esterification of hydroxyl groups in flavones with fatty acids has been shown to affect their cytotoxicity and antioxidant activity. nih.gov Similar modifications to this compound could lead to derivatives with novel properties. The use of different acylating agents allows for the introduction of a wide variety of functional groups. nih.govnih.gov

Reactions of the Carboxylic Ester Functionality

The methyl ester group of this compound is another key site for chemical transformations, including hydrolysis, transesterification, and amidation.

Hydrolysis of the Methyl Ester to Naphthoic Acid

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3,5-dihydroxy-2-naphthoic acid, under either acidic or basic conditions. This reaction is a fundamental transformation in organic chemistry and is often a necessary step in the synthesis of more complex molecules. For instance, the hydrolysis of the methyl ester would be required to prepare the free acid for studies on its biological activity, as has been done with the related compound 3,5-dihydroxy-2-naphthoic acid in the context of designing antimalarial drugs. frontiersin.orgnih.gov

Transesterification and Amidation Reactions

Transesterification of the methyl ester can be achieved by reacting it with another alcohol in the presence of an acid or base catalyst. This allows for the synthesis of different esters of 3,5-dihydroxy-2-naphthoic acid.

Furthermore, the methyl ester can undergo amidation by reaction with an amine to form the corresponding amide. researchgate.net This reaction is often facilitated by the use of a catalyst and can be used to introduce a wide range of amide functionalities, further diversifying the derivatives of this compound. The amidation of fatty acid methyl esters, for example, is a well-established process that can be carried out in the presence of organocatalysts. researchgate.net

Oxidative and Reductive Transformations of this compound

While specific studies on the oxidative and reductive transformations of this compound are not extensively documented, its reactivity can be inferred from related naphthoic acid derivatives. The electron-rich dihydroxynaphthalene ring is susceptible to oxidation, which can lead to a range of products depending on the reagents and conditions employed.

One of the most significant oxidative transformations for related 2-naphthol (B1666908) compounds is oxidative coupling. This reaction typically involves the dimerization of two naphthol units to form a C-C bond, leading to the formation of binaphthol (BINOL) derivatives. These reactions are often mediated by transition metal complexes. researchgate.net For instance, the parent compound 3-hydroxy-2-naphthoic acid is known to be a precursor for various azo dyes through coupling reactions. wikipedia.org

Reductive transformations of this compound are less commonly described. In principle, the naphthalene ring could be hydrogenated under forcing conditions, and the ester group could be reduced to an alcohol using powerful reducing agents like lithium aluminum hydride. However, the selectivity of such reactions would need to be carefully controlled to avoid the reduction of other functional groups.

Advanced Coupling Reactions for Naphthoate Conjugation

The functional groups on this compound make it a candidate for advanced coupling reactions, enabling its conjugation to other molecules to create more complex structures with tailored properties.

Click chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts, offers a powerful tool for molecular assembly. atdbio.comyoutube.com The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. atdbio.comwikipedia.org

While direct applications of click chemistry to this compound are not widely reported, its structure provides clear opportunities for such modifications. The hydroxyl groups could be functionalized with either an azide (B81097) or a terminal alkyne handle. This would turn the naphthoate into a reactive partner for a click reaction with a complementary molecule. This strategy is widely used for the derivatization of biomolecules and the synthesis of functional materials. researchgate.netnih.gov For instance, an alkyne-modified naphthoate could be "clicked" onto an azide-functionalized polymer or biological molecule. Another variant, the strain-promoted azide-alkyne cycloaddition (SPAAC), avoids the use of a copper catalyst, which can be beneficial in biological systems. wikipedia.orgnih.gov

Asymmetric oxidative coupling is a pivotal reaction for synthesizing chiral binaphthol derivatives, which are highly valuable as ligands and catalysts in asymmetric synthesis. nih.gov This reaction has been extensively studied for 2-naphthols and their derivatives, including those with substituents at the 3-position, which are structurally related to this compound. mdpi.comnih.govntu.edu.tw The ester group at the C2 position, similar to that in this compound, can act as a directing group, influencing the success and stereoselectivity of the coupling reaction. researchgate.net

Various transition metal catalysts have been developed for this transformation, with copper, iron, and vanadium complexes being the most prominent. researchgate.netacs.orgnih.gov The choice of metal and the chiral ligand associated with it are crucial for achieving high yields and enantioselectivity.

Catalytic Systems for Asymmetric Oxidative Coupling of 2-Naphthol Derivatives:

Catalyst SystemSubstrate TypeOxidantKey Features
Vanadium 3-, 6-, or 7-substituted 2-naphtholsO₂Oxovanadium(IV) complexes with tridentate N-ketopinidene-alpha-amino acid ligands; good yields (61-99%) and enantioselectivities up to 87%. nih.govacs.org
Iron 2-Naphthol derivatives, especially 3-substitutedAir (O₂)Fe(salan) complexes catalyze aerobic coupling with high enantioselectivity (up to 97% ee) without additives. nih.govacs.orgacs.org
Iron Various substituted 2-naphtholsO₂In situ generated Fe(II)-diphosphine oxide or Fe(ClO₄)₂ with bisquinolyldiamine ligands; good yields but moderate enantioselectivity. mdpi.comrsc.org
Copper Methyl 3-hydroxy-2-naphthoateNot specifiedMono-N-alkylated octahydrobinaphthyl-2,2'-diamine (H₈-BINAM) chiral ligands show high enantioselectivity. researchgate.netchemicalbook.com

These studies demonstrate that the asymmetric oxidative coupling reaction is a robust method for creating axially chiral biaryl compounds from naphthol precursors. The presence of the dihydroxy substitution pattern on this compound would likely influence the electronic properties and reactivity in such coupling reactions.

Spectroscopic and Advanced Characterization of Methyl 3,5 Dihydroxy 2 Naphthoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR and ¹³C NMR Chemical Shift Assignments

The structural confirmation of Methyl 3,5-dihydroxy-2-naphthoate is achieved through the detailed analysis of its one-dimensional ¹H and ¹³C NMR spectra. In a typical ¹H NMR spectrum, the protons on the naphthalene (B1677914) ring would appear as distinct signals in the aromatic region, with their chemical shifts and splitting patterns dictated by their position relative to the hydroxyl and ester functional groups. The hydroxyl protons typically present as broad singlets, and the methyl ester group gives rise to a characteristic singlet.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is readily identified by its downfield chemical shift. The chemical shifts of the aromatic carbons are influenced by the attached hydroxyl and carboxyl groups. While specific experimental data for this compound is not abundant, data from analogous compounds like methyl 3,5-dihydroxy benzoate (B1203000) and various naphthalene derivatives allow for the prediction of chemical shifts. fordham.edunih.gov For instance, the symmetric substitution in methyl 3,5-dihydroxy benzoate results in a simplified NMR spectrum, a principle that can be applied to understand the symmetry aspects of the target molecule. fordham.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar structures and general NMR principles.

¹H NMR
Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H 6.8 - 8.0 Multiplets, Doublets
-OH 5.0 - 10.0 Broad Singlet

¹³C NMR

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Ester) ~170
C-OH 150 - 160
Aromatic-C 105 - 135

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and piecing together the molecular structure. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would reveal correlations between neighboring protons on the naphthalene ring system, helping to trace the connectivity of the aromatic framework. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms they are directly bonded to. It allows for the definitive assignment of each carbon signal based on the known assignment of its attached proton. youtube.commdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for connecting different parts of the molecule. For example, an HMBC spectrum would show a correlation between the methyl protons of the ester group and the carbonyl carbon, as well as with the aromatic carbon at position 2. It would also help to definitively place the hydroxyl groups by showing correlations from hydroxyl-adjacent protons to the corresponding carbon atoms. mdpi.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular mass of a compound with high precision. This allows for the calculation of its elemental formula, providing definitive confirmation of its chemical identity. For this compound (C₁₂H₁₀O₄), HRMS would be used to verify its calculated exact mass, distinguishing it from other isomers or compounds with the same nominal mass. sigmaaldrich.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of relatively non-volatile and thermally unstable molecules, making it well-suited for compounds like this compound. iaea.org In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. researchgate.netresearchgate.net The formation of adducts with solvent ions, such as sodium [M+Na]⁺, is also common. iaea.org This technique provides a rapid and accurate determination of the molecular weight of the compound. researchgate.net

Table 2: Predicted ESI-MS Data for this compound (Molecular Formula: C₁₂H₁₀O₄, Molecular Weight: 218.21 g/mol )

Ion Formula Predicted m/z Ionization Mode
[M+H]⁺ [C₁₂H₁₁O₄]⁺ 219.0652 Positive
[M+Na]⁺ [C₁₂H₁₀O₄Na]⁺ 241.0471 Positive

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. nih.gov

For this compound, the IR spectrum would display characteristic absorption bands corresponding to its key functional groups. A broad band in the region of 3500-3200 cm⁻¹ would indicate the O-H stretching of the hydroxyl groups. A strong, sharp peak around 1700 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group. The presence of the aromatic naphthalene ring would be confirmed by C=C stretching vibrations between 1600 and 1450 cm⁻¹ and C-H stretching vibrations above 3000 cm⁻¹. C-O stretching bands for the ester and phenol (B47542) groups would also be present in the fingerprint region (1300-1000 cm⁻¹).

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Phenolic -OH O-H Stretch 3500 - 3200 (Broad)
Aromatic C-H C-H Stretch 3100 - 3000
Ester C=O C=O Stretch ~1700
Aromatic C=C C=C Stretch 1600 - 1450

Table of Compounds Mentioned

Compound Name
This compound
Methyl 3-hydroxy-2-naphthoate
3,5-dihydroxy-2-naphthoic acid
Methyl 3,5-dihydroxybenzoate (B8624769)
(2R,3S)-3,5-dihydroxy-2-methylpentanal
Pyridine
4,4′-bipyridine
Gossypol
2,3-dihydroxy-1-naphthoic acid
2,6-naphthalenedicarboxylic acid
1,6-dibromo-2-hydroxynapthalene 3-carboxylic acid
Methyl 3,5-dihydroxy-4-methoxybenzoate
Eriodictyol
Bergenin
Methyl salicylate (B1505791)
Diphenhydramine
Camphor
Menthol
Thymol
Ascorbic acid
Dehydroascorbic acid

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For this compound, the naphthalene ring system, substituted with two hydroxyl groups and a methyl ester, constitutes the primary chromophore. This extended aromatic system is expected to exhibit strong absorbance in the UV region.

The absorption spectrum is characterized by electronic transitions, primarily of the π → π* type, originating from the naphthalene core. The presence of hydroxyl (-OH) and ester (-COOCH₃) groups as auxochromes can cause a bathochromic (red) shift in the absorption maxima (λ_max) compared to unsubstituted naphthalene. While specific λ_max values for this compound are not extensively documented in readily available literature, analysis of related naphthalene derivatives provides insight. For instance, naphthoquinone methide precursors, which share the core naphthalene structure, exhibit strong absorbance maxima around 323 nm. In a patent describing photochromic compounds, this compound was used as a reactant, and the resulting complex products were analyzed for their absorption in the visible spectrum, indicating the compound's role in creating molecules with specific photophysical properties. google.com

Further studies using techniques like Laser Flash Photolysis (LFP) on related naphthalene precursors help in understanding the transient species and kinetics, which are crucial for applications in photochemistry and materials science. uga.edu The photophysical properties, such as fluorescence, are also of interest. The fluorescence quantum yield and lifetime can be determined using related compounds like 2-naphthol (B1666908) as a standard reference. amazonaws.com

Table 1: Expected UV-Vis Spectral Characteristics

Property Expected Characteristic Rationale
Primary Transitions π → π* Associated with the aromatic naphthalene ring system.
λ_max Region Ultraviolet (approx. 250-350 nm) Typical for substituted naphthalene chromophores. uga.edu
Auxochromic Effects Bathochromic Shift Hydroxyl and ester groups increase conjugation and shift absorption to longer wavelengths.

| Solvent Effects | Solvatochromism | The polarity of the solvent can influence the position of absorption bands. |

X-ray Diffraction (XRD) for Crystalline Structure Determination

While a specific crystal structure for this compound is not publicly deposited, the methodology for such a determination is well-established. Researchers have successfully determined the crystal structures of closely related compounds, such as Ethyl 1,3-dihydroxynaphthalene-2-carboxylate. nih.gov For this ethyl ester analog, XRD analysis revealed a monoclinic crystal system with the space group P 1 21/c 1. nih.gov Similarly, other naphthalene sulfonamides and sulfonate esters have been analyzed by X-ray crystallography to understand their strong intermolecular interactions in the crystalline state. rsc.org

In a study on the babesial enzyme Lactate (B86563) Dehydrogenase, researchers attempted to obtain a complex crystal structure with the parent compound, 3,5-dihydroxy-2-naphthoic acid (DHNA), to understand inhibitor binding, highlighting the importance of crystallographic data in drug design. frontiersin.org Should crystals of this compound be grown, XRD analysis would yield a set of crystallographic parameters detailing its solid-state structure.

Table 2: Illustrative Crystallographic Data Obtainable from XRD

Parameter Description Example Value (from Ethyl 1,3-dihydroxynaphthalene-2-carboxylate nih.gov)
Crystal System The symmetry system of the crystal. Monoclinic
Space Group The symmetry group of the crystal structure. P 1 21/c 1
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). a = 6.9180 Å, b = 13.6514 Å, c = 11.8495 Å, α = 90°, β = 105.322°, γ = 90°
Volume (V) The volume of the unit cell. 1078.2 ų

| Z Value | The number of molecules per unit cell. | 4 |

Thermal Analysis Techniques (e.g., TG-DTA) for Compound Stability and Decomposition

Thermal analysis methods, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are crucial for evaluating the thermal stability and decomposition profile of a compound. TGA measures the change in mass as a function of temperature, while DTA detects temperature differences between a sample and a reference, indicating thermal events like melting and decomposition.

Studies on various aromatic and heterocyclic esters show that their thermal stability is highly dependent on their specific chemical structure. mdpi.commdpi.com For instance, research on nitrogen-rich heterocyclic esters demonstrated that they are generally stable up to 250 °C, with decomposition proceeding via radical mechanisms involving the cleavage of C-C, C-N, and C-O bonds. mdpi.com The melting point of the parent acid, 1,4-dihydroxy-2-naphthoic acid, is noted to be 220 °C (with decomposition). sigmaaldrich.com The ester derivative, this compound, would be expected to have a distinct melting point and decomposition range.

A typical TG-DTA analysis for this compound would involve heating the sample at a constant rate in both an inert (e.g., nitrogen) and an oxidative (e.g., air) atmosphere. The resulting data would reveal the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of mass lost at different stages, providing a comprehensive profile of its thermal stability. mdpi.comnih.govncsu.edu

Table 3: Key Parameters from Thermal Analysis (TG-DTA)

Parameter Information Provided
T_onset (Onset Temperature) The temperature at which thermal decomposition begins.
T_peak (Peak Temperature) The temperature at which the rate of mass loss is maximal.
Mass Loss (%) The percentage of the initial mass lost during decomposition steps.
Melting Point (from DTA) The temperature of the solid-to-liquid phase transition.

| Decomposition Profile | Single-step or multi-step degradation process. |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, making it a powerful tool for identifying and quantifying volatile and semi-volatile compounds. For a compound like this compound, which has polar hydroxyl groups and a relatively high molecular weight, direct analysis by GC-MS can be challenging due to low volatility.

To overcome this, derivatization is often employed. The polar hydroxyl groups can be converted into less polar, more volatile silyl (B83357) ethers through a process called silylation. uzh.ch For example, a method for determining dihydroxynaphthalenes in urine involves enzymatic hydrolysis followed by silylation before GC-MS analysis. uzh.ch This procedure allows the compounds to be readily analyzed by GC. The mass spectrometer then fragments the derivatized molecules, producing a characteristic mass spectrum that serves as a molecular fingerprint for identification. ysu.edu Without derivatization, the compound might decompose in the high-temperature injector port of the gas chromatograph. chromforum.org

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and purity analysis of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC is the most common mode used for such analyses.

The separation of positional isomers of dihydroxynaphthalene derivatives can be particularly challenging but is achievable with specialized columns. nih.govwelch-us.comrsc.org Columns that offer π-π interactions, such as those with pyrenylethyl or nitrophenylethyl stationary phases, are effective for separating aromatic isomers. nacalai.com In various synthetic procedures reported in patents and research, HPLC is the standard method used to monitor reaction progress and characterize the final product's purity. googleapis.comgoogle.com The separation of diastereomeric amides derived from related cyclophane carboxylic acids has been successfully achieved using HPLC on silica (B1680970) gel, demonstrating the technique's utility in preparative-scale purification. nih.gov

Table 4: Typical HPLC Method Parameters for Analysis

Parameter Example Condition Purpose
Column C18 Reversed-Phase (e.g., 4.6 mm x 150 mm, 5 µm) Provides hydrophobic interaction for separation. nacalai.com
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid) Elutes compounds based on polarity. Acid improves peak shape.
Flow Rate 1.0 mL/min Controls the speed of the separation.
Detection UV Detector (e.g., at 254 nm or 320 nm) Monitors the eluting compounds based on their UV absorbance.

| Injection Volume | 10 µL | The amount of sample introduced into the system. |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) enhances the capabilities of HPLC by using columns with smaller particle sizes (<2 µm). This results in significantly higher resolution, improved sensitivity, and faster analysis times. The coupling to a mass spectrometer provides definitive identification and structural information.

This technique is ideal for analyzing complex mixtures containing naphthalene derivatives and for confirming the identity of synthesized compounds. nih.govresearchgate.net A UPLC-MS method would allow for the rapid assessment of the purity of this compound, detecting and identifying even trace-level impurities or side products from its synthesis. googleapis.comtum.de The mass spectrometer can be operated in various modes, such as electrospray ionization (ESI), to generate ions for analysis. uga.edu The resulting mass-to-charge ratio (m/z) confirms the molecular weight of the parent compound, and fragmentation patterns can be used to further verify its structure.

Computational and Theoretical Investigations of Methyl 3,5 Dihydroxy 2 Naphthoate

Quantum Chemical Calculations and Density Functional Theory (DFT) for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of molecules like Methyl 3,5-dihydroxy-2-naphthoate. These methods can be used to optimize the molecular geometry, determine the distribution of electron density, and calculate energies of molecular orbitals.

Theoretical investigations on similar molecules often utilize DFT methods such as B3LYP and B3PW91 to calculate various molecular properties. epstem.net For this compound, such calculations would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for understanding intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO): Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals provides insights into the molecule's chemical reactivity and electronic transitions.

While specific DFT studies on this compound are not extensively documented in the provided search results, the principles from studies on related aromatic and naphthoic acid derivatives would be directly applicable.

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a ligand, such as this compound, and a protein target.

A study on the closely related compound, 3,5-dihydroxy-2-naphthoic acid (DHNA), identified it as a potential inhibitor of Babesia microti lactate (B86563) dehydrogenase (BmLDH), a crucial enzyme for the parasite's energy supply. nih.govfrontiersin.org In this research, molecular docking was used to predict the binding interactions between DHNA and the active site of BmLDH. frontiersin.org The study revealed that DHNA forms key interactions with amino acid residues in the protein's binding pocket. nih.govfrontiersin.org

The insights gained from the docking of DHNA can be extrapolated to hypothesize the interactions of this compound. The presence of the methyl group in place of the carboxylic acid's proton would alter the hydrogen bonding capacity and introduce different steric and hydrophobic interactions. Molecular docking simulations for this compound with BmLDH or other relevant proteins would clarify these differences and assess its potential as a ligand.

Table 1: Predicted Interactions of 3,5-dihydroxy-2-naphthoic acid (DHNA) with Babesia microti Lactate Dehydrogenase (BmLDH)

Interacting Residue Interaction Type
Arg99 Hydrogen Bond
Asp159 Hydrogen Bond
Val21 Hydrophobic
Ile28 Hydrophobic

Data derived from studies on 3,5-dihydroxy-2-naphthoic acid, a related compound. nih.govfrontiersin.org

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and stability of a molecule over time. nih.gov For this compound, MD simulations can complement the static picture provided by molecular docking by exploring its dynamic behavior in a simulated physiological environment (e.g., in water).

These simulations can reveal:

Conformational Flexibility: How the structure of this compound fluctuates, particularly the orientation of its hydroxyl and methyl ester groups.

Stability of Ligand-Protein Complexes: When simulated in complex with a protein, MD can assess the stability of the binding pose predicted by docking and calculate the binding free energy.

Solvent Effects: How the presence of water molecules influences the conformation of the compound and its interactions with a binding partner.

In the context of drug design, MD simulations are a crucial step following molecular docking to refine and validate the predicted binding modes of potential drug candidates. nih.gov

Prediction of Spectroscopic Data from Theoretical Models

Theoretical models, particularly those based on quantum chemistry, can be used to predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. epstem.net These predictions are valuable for confirming the identity and structure of a synthesized compound.

For instance, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. epstem.net The calculated values for this compound could be compared with experimental data to validate its structure. While experimental NMR data for this compound is not detailed in the provided search results, data for the related Methyl 3-hydroxy-2-naphthoate is available. chemicalbook.com Theoretical calculations for this and the target compound would allow for a comparative analysis of the electronic effects of the additional hydroxyl group.

Table 2: Illustrative Comparison of Experimental and Theoretical Spectroscopic Data

Spectrum Experimental Data (for related compounds) Theoretical Prediction (for this compound)
¹H NMR Chemical shifts for aromatic protons, hydroxyl proton, and methyl protons of Methyl 3-hydroxy-2-naphthoate are known. chemicalbook.com Predicted chemical shifts for all protons, showing the influence of two hydroxyl groups.
¹³C NMR Known chemical shifts for the carbon atoms in the naphthalene (B1677914) ring and functional groups of related compounds. Predicted chemical shifts for all carbons, aiding in peak assignment.
IR Characteristic absorption bands for O-H, C-H, and C=O stretching vibrations. chemicalbook.com Predicted vibrational frequencies corresponding to different functional groups.

This table is illustrative. Specific experimental data for this compound is not provided in the search results.

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism Studies in Naphthol Derivatives

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule upon electronic excitation. rsc.org This phenomenon is common in molecules containing both a proton-donating group (like a hydroxyl group) and a proton-accepting group in close proximity. Naphthol derivatives are well-known to exhibit ESIPT. nih.govrsc.org

This compound possesses the necessary structural motif for ESIPT, with hydroxyl groups that can act as proton donors and the carbonyl oxygen of the ester group as a potential proton acceptor. Theoretical studies can be employed to investigate the ESIPT mechanism by:

Calculating Potential Energy Surfaces: Mapping the energy of the molecule in both its ground and excited states as a function of the proton transfer coordinate. This helps to determine the energetic feasibility and pathway of the proton transfer.

Identifying Tautomeric Forms: The ESIPT process results in the formation of a transient tautomer with distinct electronic and emissive properties. Computational methods can predict the structure and properties of this tautomer.

Solvent Effects: Investigating how the surrounding solvent molecules can either facilitate or hinder the proton transfer process. nih.gov

Studies on related molecules like methyl salicylate (B1505791) and other naphthol derivatives have used a combination of spectroscopy and theoretical calculations to elucidate the dynamics of ESIPT. nih.govacs.org Similar investigations on this compound would provide fundamental insights into its photophysical behavior.

Biological and Pharmacological Research Applications of Methyl 3,5 Dihydroxy 2 Naphthoate and Its Analogues

Modulation of Enzyme Activity by Naphthoate Derivatives

Naphthoate derivatives have been identified as potent modulators of several key enzymes, demonstrating their potential as scaffolds for the development of novel therapeutic agents.

Lactate (B86563) Dehydrogenase (LDH) Inhibition Studies and Selectivity

Derivatives of dihydroxynaphthoic acid have emerged as a promising class of lactate dehydrogenase (LDH) inhibitors. LDH is a critical enzyme in anaerobic glycolysis, and its inhibition is a therapeutic strategy for various diseases, including cancer and infections by parasites like Babesia microti.

A significant finding in this area is the remarkable selectivity of 3,5-dihydroxy-2-naphthoic acid (DHNA), the unmethylated parent acid of methyl 3,5-dihydroxy-2-naphthoate. Research has demonstrated that DHNA exhibits approximately 5,000-fold selectivity for Babesia microti LDH (BmLDH) over human LDH. nih.gov This high degree of selectivity suggests that the dihydroxynaphthoic acid scaffold is a promising starting point for designing species-specific LDH inhibitors with potentially fewer off-target effects.

In a study investigating naphthalene-based compounds as potential antibabesial drugs, DHNA displayed inhibitory activity against the growth of B. microti in vitro. nih.gov The compound's ability to selectively inhibit the parasite's LDH while sparing the human counterpart highlights its potential as a lead compound for the development of new treatments for babesiosis. nih.gov The selectivity of DHNA is a key advantage, as it minimizes the risk of adverse effects associated with the inhibition of human LDH isoforms. nih.gov

Table 1: Inhibitory Activity and Selectivity of 3,5-dihydroxy-2-naphthoic acid (DHNA) against Babesia microti LDH

CompoundTarget EnzymeIC50 (µM)Selectivity (over human LDH)
3,5-dihydroxy-2-naphthoic acid (DHNA)Babesia microti LDH85.65~5,000-fold

Protein Tyrosine Phosphatase (PTP) Inhibition

Protein tyrosine phosphatases (PTPs) are crucial regulators of signal transduction pathways, and their dysregulation is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders. Consequently, PTPs are considered important therapeutic targets. While direct studies on this compound as a PTP inhibitor are limited, research on related naphthalene-based compounds suggests the potential of this chemical class.

For instance, a series of naphthalenebis(difluoromethylenephosphonates) have been synthesized and shown to be potent inhibitors of PTP1B and CD45, two important protein tyrosine phosphatases. nih.gov These findings indicate that the naphthalene (B1677914) ring system can serve as a scaffold for the design of effective PTP inhibitors. The bis-substituted naphthalene derivatives were generally more potent than their monosubstituted counterparts, highlighting the importance of the substitution pattern on inhibitory activity. nih.gov

Furthermore, studies on other structurally related dihydroxybenzoic acids have demonstrated their potential to inhibit enzymes involved in tyrosine metabolism. For example, 3,5-dihydroxybenzoic acid has been identified as a potent inhibitor of tyrosine phenol-lyase, an enzyme responsible for phenol (B47542) production by intestinal bacteria. nih.gov This suggests that the dihydroxy-substituted aromatic acid motif, a key feature of this compound, can effectively interact with the active sites of enzymes involved in tyrosine pathways. Although further research is required, these findings provide a rationale for investigating this compound and its analogues as potential PTP inhibitors.

O-Methyltransferase Activity and Substrate Specificity (e.g., NcsB1, AziB2)

The enzymatic O-methylation of dihydroxynaphthoic acids is a key step in the biosynthesis of several natural products with significant biological activities. The O-methyltransferase NcsB1, involved in the biosynthesis of the enediyne antitumor antibiotic neocarzinostatin (B611948), has been shown to utilize dihydroxynaphthoic acid derivatives as substrates. royalsocietypublishing.orgmdpi.com

NcsB1 is an S-adenosyl-L-methionine-dependent O-methyltransferase that exhibits regiospecificity. royalsocietypublishing.orgmdpi.com It catalyzes the methylation of the hydroxyl group at the 7-position of its native substrate, 2,7-dihydroxy-5-methyl-1-naphthoic acid. royalsocietypublishing.orgmdpi.com Crucially, NcsB1 displays a degree of substrate promiscuity, recognizing other dihydroxynaphthoic acids as substrates. royalsocietypublishing.orgmdpi.com The enzyme requires the presence of a carboxylate group and an ortho-hydroxyl group for substrate recognition and binding. The methylation then occurs at another available hydroxyl group on the naphthalene ring. royalsocietypublishing.orgmdpi.com

This substrate flexibility of NcsB1 opens up possibilities for biosynthetic engineering to produce novel neocarzinostatin analogues with potentially improved or altered activities. The ability of NcsB1 to act on various dihydroxynaphthoic acid scaffolds underscores the importance of this class of compounds in natural product biosynthesis. The specific activity of O-methyltransferases like NcsB1 and the related AziB2 on this compound itself would be an interesting area for future investigation.

Table 2: Substrate Specificity of O-Methyltransferase NcsB1 with Dihydroxynaphthoic Acid Analogues

SubstrateEnzymeProduct
2,7-dihydroxy-5-methyl-1-naphthoic acidNcsB12-hydroxy-7-methoxy-5-methyl-1-naphthoic acid
Other dihydroxynaphthoic acidsNcsB1Regiospecific O-methylated products

Induction of Triticum aestivum Lysine (B10760008) Carboxypeptidase A and B

Currently, there is no publicly available scientific literature detailing the induction of Triticum aestivum (wheat) lysine carboxypeptidase A and B by this compound or its analogues. Research in this specific area has not been reported.

Menaquinone Biosynthesis Inhibition

Menaquinone (Vitamin K2) is an essential component of the bacterial electron transport chain, making its biosynthesis pathway an attractive target for the development of novel antibiotics. The pathway is absent in humans, offering a high degree of selectivity. nih.govnih.gov Research has shown that derivatives of dihydroxynaphthoic acid can inhibit key enzymes in this pathway.

A notable example is the allosteric inhibition of MenD, the first committed enzyme in the menaquinone biosynthesis pathway in Staphylococcus aureus, by 1,4-dihydroxy-2-naphthoic acid (DHNA), a structural isomer of the core of this compound. royalsocietypublishing.org This finding reveals a feedback inhibition mechanism where a downstream metabolite regulates an early step in the pathway. royalsocietypublishing.org Exogenous application of this DHNA isomer was also found to inhibit the growth of S. aureus, an effect that could be rescued by supplementation with menaquinone, confirming the on-target activity. royalsocietypublishing.org

These findings strongly suggest that dihydroxynaphthoic acid derivatives have the potential to act as inhibitors of menaquinone biosynthesis. The specific inhibitory activity of this compound against enzymes of this pathway warrants further investigation as a potential avenue for new antibacterial agents.

Neuropharmacological Relevance: NMDA Receptor Allosteric Modulation

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors that play a critical role in synaptic plasticity, learning, and memory. Their dysfunction is implicated in a range of neurological and psychiatric disorders. Allosteric modulation of NMDA receptors offers a more subtle and potentially safer way to influence their activity compared to direct agonists or antagonists.

A significant discovery in this field is the activity of a 3,5-dihydroxy derivative of 2-naphthoic acid, known as UBP551, as an allosteric modulator of NMDA receptors. This compound exhibits remarkable subtype selectivity, acting as a positive allosteric modulator (PAM) at GluN2D-containing NMDA receptors while functioning as a negative allosteric modulator (NAM) at receptors containing GluN2A, GluN2B, and GluN2C subunits.

This dual activity makes UBP551 a valuable lead compound for the development of highly selective NMDA receptor modulators. The ability to potentiate GluN2D-containing receptors, which are predominantly expressed in specific brain regions and at particular developmental stages, while inhibiting other subtypes, opens up new therapeutic possibilities for conditions where subtype-specific modulation is desirable. The discovery of this naphthoic acid derivative's activity underscores the potential of this chemical scaffold in the field of neuropharmacology.

Table 3: Allosteric Modulation of NMDA Receptor Subtypes by a 3,5-dihydroxy-2-naphthoic acid derivative (UBP551)

CompoundNMDA Receptor SubtypeModulatory Activity
UBP551GluN2ANegative Allosteric Modulator (NAM)
UBP551GluN2BNegative Allosteric Modulator (NAM)
UBP551GluN2CNegative Allosteric Modulator (NAM)
UBP551GluN2DPositive Allosteric Modulator (PAM)

Positive Allosteric Modulators (PAMs) Derived from Naphthoic Acid

Naphthoic acid derivatives have been identified as positive allosteric modulators (PAMs) for several receptors, notably N-methyl-D-aspartate (NMDA) receptors and metabotropic glutamate receptor 2 (mGluR2). creighton.edubris.ac.uknih.govmedchemexpress.com Research has shown that PAMs can augment the signaling of these receptors, which may be beneficial in treating conditions associated with their hypofunction, such as schizophrenia. creighton.edubris.ac.uk

For instance, the 2-naphthoic acid derivative UBP684 has been shown to potentiate agonist responses at GluN1a/GluN2 receptors, increasing the maximal response to L-glutamate/glycine. creighton.edubris.ac.uk UBP684 and a related PAM, UBP753, appear to work by stabilizing the active conformation of the GluN2 ligand-binding domain (LBD), which increases the channel open probability. creighton.edubris.ac.uk These compounds are considered valuable lead compounds for developing agents to enhance NMDA receptor activity. creighton.edubris.ac.uk

In the context of mGluR2, a series of N-propyl-5-substituted isoquinolones were identified as PAMs through high-throughput screening. rsc.org Drug discovery efforts between 2000 and 2013 identified 21 distinct chemotypes that act as mGluR2 PAMs. nih.gov

Negative Allosteric Modulators (NAMs) Derived from Naphthoic Acid

In contrast to PAMs, negative allosteric modulators (NAMs) decrease the receptor's response to its endogenous ligand. nih.gov This can be therapeutically useful in conditions where receptor overactivation is implicated. The metabotropic glutamate receptor 2 (mGluR2) has been a significant target for the development of NAMs. confex.com Overexpression of mGluR2 has been observed in the neurons of Alzheimer's disease patients, and its overactivation may contribute to plaque formation. confex.com

Consequently, mGluR2 NAMs are being investigated as a potential approach to prevent neurodegeneration. confex.com Newly developed selective mGluR2 and mGluR3 NAMs have been shown to enhance thalamocortical transmission and produce rapid antidepressant-like effects in preclinical models. nih.govnih.gov These NAMs work through distinct presynaptic and postsynaptic mechanisms to achieve their effects. nih.govnih.gov Research has also led to the development of tetrahydronaphthyridine derivatives that function as mGluR2 NAMs. wipo.int

Subtype Selectivity Studies of Naphthoate Ligands

A key challenge and goal in pharmacology is developing ligands with high selectivity for specific receptor subtypes to maximize therapeutic effects while minimizing off-target side effects. nih.gov Metabotropic glutamate receptors (mGluRs) are a family of G-protein coupled receptors with eight different subtypes, making selectivity crucial. nih.gov

Studies comparing ligand binding have revealed significant selectivity profiles. For example, the radiolabeled antagonist [3H]CPPG shows a remarkable selectivity for the mGluR8a subtype over all other mGluR subtypes. nih.gov This high selectivity allows such compounds to be used as specific probes to study the function and ligand recognition sites of individual receptor subtypes. nih.gov Research into mGluR ligands has demonstrated that even closely related subtypes can be selectively targeted. nih.gov The ability of mGluR2 and mGluR3 NAMs to produce divergent effects on thalamocortical transmission further underscores the importance and feasibility of achieving subtype selectivity. nih.govnih.gov

Antimicrobial and Antiparasitic Activities of Naphthoate Compounds

Beyond their effects on the nervous system, naphthoic acid derivatives have demonstrated significant potential as agents against various pathogens, including parasites and bacteria.

Anti-Babesia Activity and Mechanism of Action

Human babesiosis, a disease caused by Babesia parasites like Babesia microti, currently lacks a vaccine and is treated with drugs that can have high failure rates. nih.govfrontiersin.orgnih.gov The parasite heavily relies on anaerobic metabolism, making its lactate dehydrogenase enzyme (BmLDH) a critical drug target. nih.govfrontiersin.orgnih.gov

The compound 3,5-dihydroxy-2-naphthoic acid (DHNA) was identified as a potent and selective inhibitor of BmLDH. nih.govfrontiersin.orgnih.gov Enzyme activity assays revealed that DHNA inhibits the catalytic activity of recombinant BmLDH with an IC50 value of 30.19 ± 8.49 μM. nih.govfrontiersin.org Crucially, DHNA shows approximately 5,000-fold greater selectivity for the parasite's LDH over human LDH, highlighting its potential for targeted therapy with reduced host toxicity. nih.govfrontiersin.orgnih.gov In vitro studies confirmed that DHNA inhibits the growth of B. microti with a half-maximal inhibitory concentration (IC50) of 85.65 ± 7.23 μM. nih.govfrontiersin.org These findings establish DHNA as a promising lead compound for developing new, specific anti-babesial drugs. nih.govfrontiersin.orgnih.gov

Table 1: In Vitro Activity of 3,5-dihydroxy-2-naphthoic acid (DHNA) against B. microti

ParameterValueTarget
Enzyme Inhibition (IC50)30.19 ± 8.49 µMRecombinant BmLDH
Parasite Growth Inhibition (IC50)85.65 ± 7.23 µMBabesia microti (in vitro culture)
Selectivity~5,000-foldBmLDH vs. Human LDH

Antibacterial Efficacy against Gram-Negative Organisms (e.g., Escherichia coli, Pseudomonas aeruginosa)

The rise of antibiotic resistance necessitates the discovery of new antibacterial agents, particularly against challenging Gram-negative bacteria. Derivatives of naphthoic acid and related structures have shown promise in this area.

A study on 3-hydroxy-2-naphthoic acid hydrazide derivatives found that several compounds exhibited significant antibacterial activity against Escherichia coli. researchgate.net Another investigation synthesized lanthanum complexes of various naphthoic acids, including 3-hydroxy-2-naphthoic acid, and found them to be potent antibacterial agents against E. coli. jetir.org

Furthermore, a series of 2-hydroxy-3-phenylsulfanylmethyl- creighton.edumalariaworld.org-naphthoquinones were synthesized and evaluated against a panel of Gram-negative bacteria. nih.gov These modifications resulted in 12 new naphthoquinone compounds with antimicrobial activity against strains of E. coli and Pseudomonas aeruginosa. nih.gov Some of these compounds also demonstrated the ability to inhibit and reduce the formation of bacterial biofilms, a key factor in persistent infections. nih.gov Phenolic acids such as gallic and ferulic acid have also shown significant activity against E. coli and P. aeruginosa by disrupting their cell membranes. mdpi.com

Table 2: Antibacterial Activity of Selected Naphthoic Acid and Naphthoquinone Derivatives

Compound ClassTarget OrganismObserved Activity
3-Hydroxy-2-naphthoic acid hydrazide derivativesEscherichia coliSignificant activity
Lanthanum complexes of 3-hydroxy-2-naphthoic acidEscherichia coliPotent activity
2-Hydroxy-3-phenylsulfanylmethyl- creighton.edumalariaworld.org-naphthoquinonesEscherichia coli, Pseudomonas aeruginosaAntimicrobial and anti-biofilm activity

Antimalarial Investigations of Hydroxynaphthoic Acid Derivatives

Malaria remains a major global health issue, with drug resistance posing a constant threat to effective treatment. nih.gov This has spurred research into new antimalarial compounds, including derivatives of hydroxynaphthoic acid and similar structures.

A series of 3-substituted-2-hydroxy-1,4-naphthoquinone derivatives were synthesized and tested for in-vitro antimalarial activity against Plasmodium falciparum. malariaworld.orgnih.gov Ten of the synthesized derivatives displayed significant activity, with IC50 values ranging from 0.77 to 4.05 μg/mL. malariaworld.orgnih.gov The most potent compound in the series possessed an n-butyl substituted aminomethyl group. malariaworld.orgnih.gov These results suggest that active Mannich components of these derivatives are promising candidates for fighting malaria infections and overcoming multidrug resistance. malariaworld.orgnih.gov

Separately, research into polyhydroxybenzoic acids as potential antimalarial agents confirmed the critical importance of free phenolic groups for the antiplasmodial effect. nih.gov This finding is relevant to hydroxynaphthoic acid structures and supports their potential as scaffolds for future antimalarial drug development. nih.gov

Anticancer Research and Cytotoxicity Studies

Naphthoic acid derivatives have emerged as a promising class of compounds in the quest for novel anticancer agents. Their cytotoxic effects against various cancer cell lines have been the subject of numerous studies, revealing their potential to inhibit cancer cell growth and induce programmed cell death.

Inhibition of Cancer Cell Line Proliferation by Naphthoic Acid Analogues

A significant body of research has demonstrated the ability of naphthoic acid analogues to inhibit the proliferation of a wide range of cancer cell lines. For instance, a series of naphthalene-substituted triazole spirodienones displayed potent antiproliferative activity against MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines, with IC₅₀ values ranging from 0.03 to 2.00 μM. nih.gov Similarly, cis-locked stilbenic compounds related to combretastatin, which incorporate a naphthoic acid moiety, have been synthesized and shown to possess cytotoxic effects. researchgate.net

Furthermore, studies on 1,4-naphthoquinone (B94277) derivatives, which share a structural resemblance to the naphthoic acid core, have also revealed significant anticancer activity. Many of these compounds exhibited toxicity against MCF-7 (breast cancer), HeLa, SNO (esophageal cancer), and DU145 (prostate cancer) human cancer cell lines, with low IC₅₀ values. researchgate.net The cytotoxic response of different cell lines to various oncology products is often evaluated using the MTT assay, a standard colorimetric method for measuring cellular proliferation. nih.gov

Table 1: Cytotoxic Activity of Naphthalene-Substituted Triazole Spirodienones

Compound MDA-MB-231 IC₅₀ (μM) HeLa IC₅₀ (μM) A549 IC₅₀ (μM)
6a 0.03 0.07 0.08
Reference Compounds
Bendamustine - - -
Vorinostat - - -

Data sourced from a study on naphthalene-substituted triazole spirodienones. nih.gov

Induction of Apoptosis and Cell Cycle Modulation

A key mechanism through which naphthoic acid analogues exert their anticancer effects is the induction of apoptosis, or programmed cell death. The retinoid analogue 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic acid (AHPN), for example, has been shown to induce apoptosis in both retinoid-sensitive and -resistant cancer cell lines. nih.gov This suggests a signaling pathway independent of traditional retinoid receptors. nih.gov

Further investigations into the apoptotic mechanisms of naphthoquinone derivatives have provided more detailed insights. For instance, certain 2-amino-1,4-naphthoquinone-benzamides were found to dose-dependently increase the percentage of sub-G1 cells, a hallmark of apoptosis. nih.gov Morphological changes characteristic of apoptosis, such as nuclear condensation and fragmentation, were also observed in cells treated with these compounds. nih.gov The apoptotic process is a well-studied form of programmed cell death, and its induction is a primary goal for many anticancer therapies. mdpi.com

Cell cycle analysis of cancer cells treated with phenolic acid derivatives, including those with a naphthoic acid-like structure, has shown an increase in the cell population in the G2/M phase, which is indicative of apoptosis. mdpi.com Many anticancer drugs function by blocking the cell cycle at specific checkpoints, thereby triggering apoptosis. researchgate.net

Role of Naphthoate Moieties in Natural Product Antitumor Antibiotics (e.g., Azinomycin B, Neocarzinostatin)

The naphthoate moiety is a crucial component of several potent natural product antitumor antibiotics, significantly contributing to their biological activity.

In the case of Azinomycin B , a complex natural product with notable antitumor activity, the naphthoate group plays a vital role in its mechanism of action. rsc.org It is believed that the naphthoate moiety facilitates a noncovalent association with DNA, which in turn enhances the efficiency of DNA alkylation by the reactive aziridine (B145994) and epoxide functionalities of the molecule. rsc.org Studies using various biophysical techniques have indicated a nonintercalative binding mode for the azinomycin naphthoate. nih.govacs.org The biosynthesis of the naphthoate fragment of azinomycin B has also been a subject of investigation, with studies successfully incorporating isotopically labeled intermediates into the producing organism. rsc.org

For Neocarzinostatin , another potent antitumor antibiotic, the naphthoic acid component serves a dual purpose. nih.gov Firstly, it aids in the binding of the neocarzinostatin chromophore to its apoprotein, which is responsible for protecting and delivering the drug to its DNA target. nih.gov Secondly, the naphthoate moiety intercalates into the DNA, positioning the chromophore in the minor groove for optimal activity. nih.gov The biosynthesis of the naphthoic acid moiety in neocarzinostatin is carried out by a unique iterative type I polyketide synthase (PKS). nih.govwikipedia.org

Exploration of Antidepressant-like Effects and Neuromodulation

While the primary focus of research on this compound and its analogues has been on their anticancer properties, some studies have begun to explore their potential in other therapeutic areas, including neuromodulation. For instance, ferulic acid, a phenolic acid with structural similarities to some naphthoic acid derivatives, has reported neuroprotective effects and is being investigated for its potential in conditions like Alzheimer's disease. mdpi.com This opens up the possibility that naphthoic acid derivatives could also possess neuromodulatory properties worthy of investigation. However, direct research on the antidepressant-like effects of this compound is still in its nascent stages.

Structure-Activity Relationship (SAR) Studies in Biological Systems

Understanding the relationship between the chemical structure of a compound and its biological activity is paramount in the development of new therapeutic agents. Structure-activity relationship (SAR) studies on naphthoic acid and naphthoquinone analogues have provided valuable insights into the key structural features required for their pharmacological effects.

Impact of Substituent Modifications on Biological Activity and Potency

The biological activity of naphthoic acid and its analogues can be significantly influenced by the nature and position of substituents on the naphthalene ring system. ajpchem.orgresearchgate.net Computational studies have been employed to assess how different substituents affect the physicochemical properties and, consequently, the reactivity and biological activity of these compounds. ajpchem.orgresearchgate.net

For example, in a series of 1,4-naphthoquinone analogues, the presence of a fluoro substituent at the C-8 position and hydroxyl groups at the C-2 and C-5 positions was found to play a crucial role in their toxicity against cancer cell lines. researchgate.net Another study on naphthoquinone analogues revealed that the introduction of a chlorine substituent at the C-2 position significantly increased larvicidal activity against Aedes aegypti, whereas 2-hydroxy and 2-methoxy groups were less effective. nih.gov

SAR studies on ortho- and para-naphthoquinone derivatives as STAT3 inhibitors showed that ortho-naphthoquinones with a phenolic hydroxyl group had greater antiproliferative activity. researchgate.net These findings underscore the importance of specific substituent patterns in determining the biological potency of these compounds. The coupling of aromatic fragments and the introduction of various functional groups are common strategies used to explore these structure-activity relationships and optimize the therapeutic potential of lead compounds. mdpi.com

Table 2: Impact of Substituents on the Cytotoxicity of 7-methyljuglone (B1678795) Derivatives

Compound Feature HeLa IC₅₀ (μM) DU145 IC₅₀ (μM)
19 Fluoro at C-8, Hydroxyl at C-2 & C-5 5.3 6.8
5 - 10.1 9.3

Data highlights the enhanced toxicity with specific substitutions. researchgate.net

Role of the Naphthoate Moiety in Molecular Recognition and Binding

The naphthalene framework, a bicyclic aromatic system, is a prominent scaffold in medicinal chemistry, recognized for its role in the molecular architecture of numerous therapeutic agents. epa.gov Its rigid and planar structure provides a defined orientation for substituent groups, facilitating specific interactions with biological targets. In the context of drug design, the naphthoate moiety, which combines the naphthalene core with a carboxylic acid or ester function, is instrumental in molecular recognition and binding. This is exemplified in studies of 3,5-dihydroxy-2-naphthoic acid (DHNA), a close analogue of this compound.

Research into the derivatives of gossypol, a natural phenolic aldehyde, has highlighted the potential of naphthalene-based compounds as selective inhibitors of lactate dehydrogenase (LDH) enzymes. frontiersin.org Specifically, 3,5-dihydroxy-2-naphthoic acid (DHNA) has been identified as a lead compound for designing drugs targeting the LDH of Babesia microti (BmLDH), a parasite responsible for human babesiosis. frontiersin.org Molecular docking studies have elucidated the critical interactions between the naphthoate moiety of DHNA and the active site of BmLDH. frontiersin.org

The binding of DHNA to BmLDH is characterized by a network of hydrogen bonds and hydrophobic interactions. frontiersin.org The dihydroxy-substituted naphthalene ring and the carboxylic acid group are key features that govern its binding affinity and selectivity. These interactions are crucial for the stable association of the ligand with the enzyme's active site, thereby inhibiting its catalytic function. frontiersin.org

Surface plasmon resonance (SPR) assays have been employed to quantify the binding kinetics of DHNA with BmLDH, providing insights into the association and dissociation rates of the ligand-enzyme complex. frontiersin.org These studies reveal a relatively slow dissociation of the DHNA-BmLDH complex, which is a desirable characteristic for an inhibitor. frontiersin.org

Table 1: Binding Kinetic Data for 3,5-dihydroxy-2-naphthoic acid (DHNA) with Babesia microti Lactate Dehydrogenase (BmLDH)

Compound Association Rate Constant (ka) (M⁻¹s⁻¹) Dissociation Rate Constant (kd) (s⁻¹) Equilibrium Dissociation Constant (KD) (M)
3,5-dihydroxy-2-naphthoic acid (DHNA) 1.103 x 10³ 4.157 x 10⁻² 3.766 x 10⁻⁵

Data sourced from a study on the identification of DHNA as a novel lead compound for designing LDH-specific antibabesial drugs. frontiersin.org

The naphthalene scaffold is a versatile platform in drug discovery, with numerous approved drugs incorporating this moiety for a wide range of therapeutic applications. epa.gov The ability of the naphthoate core to engage in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, underpins its significance in molecular recognition and the design of potent and selective inhibitors. frontiersin.orgnih.gov

Applications in Advanced Materials and Bio Interfaces

Development of Task-Specific Ionic Liquids Incorporating Naphthoate Anions

Task-specific ionic liquids (TSILs) are a class of ionic liquids (ILs) that are designed for specific functions by incorporating functional groups into either the cation or the anion. sigmaaldrich.com This "tailoring" of properties allows for enhanced selectivity and efficiency in applications such as metal ion extraction. frontiersin.orgnih.gov

The 3-hydroxy-2-naphthoate anion has been successfully incorporated into novel TSILs for the purpose of heavy metal and rare earth element extraction. frontiersin.orgconicet.gov.ar In one study, three different ionic liquids were synthesized using 3-hydroxy-2-naphthoate as the anion, paired with methyltrioctylammonium ([N1888]+), methyltrioctylphosphonium ([P1888]+), and trihexyltetradecylphosphonium (B14245789) ([P66614]+) cations. frontiersin.orgnih.gov The synthesis was achieved through a deprotonation-metathesis reaction, where 3-hydroxy-2-naphthoic acid was deprotonated with potassium hydroxide, followed by the addition of the corresponding cation precursor (e.g., trihexyltetradecylphosphonium chloride). frontiersin.orgnih.gov

These naphthoate-based TSILs have demonstrated high extraction efficiencies for various heavy metals. For instance, all three synthesized ILs showed extraction efficacies of ≥90% for copper (Cu) and lead (Pb) after 24 hours. nih.gov The hydrophobic character of the 3-hydroxy-2-naphthoate anion contributes to reduced leaching of the ionic liquid into the aqueous phase, a significant advantage over more water-soluble extractants. nih.gov The choice of cation also influences the extraction capabilities and physical properties of the TSIL, allowing for fine-tuning of the system for specific applications. frontiersin.orgnih.gov

CationAnionTarget MetalsExtraction EfficacyReference
Methyltrioctylammonium ([N1888]+)3-hydroxy-2-naphthoateAg, Cd, Co, Cu, Mn, Ni, Pb≥90% for Cu and Pb nih.gov
Methyltrioctylphosphonium ([P1888]+)3-hydroxy-2-naphthoateAg, Cd, Co, Cu, Mn, Ni, Pb≥90% for Cu and Pb nih.gov
Trihexyltetradecylphosphonium ([P66614]+)3-hydroxy-2-naphthoateAg, Cd, Co, Cu, Mn, Ni, Pb≥90% for Cu and Pb; increased Ag and Cd extraction in saline solutions conicet.gov.arnih.gov

Coordination Chemistry with Transition Metals

The dihydroxy and carboxylate functionalities of the methyl 3,5-dihydroxy-2-naphthoate scaffold make it an excellent ligand for coordinating with transition metal ions. This coordination ability is fundamental to its application in forming metal complexes and as a precursor for nano materials.

The synthesis of transition metal complexes with naphthoate-based ligands can be achieved through various methods, often involving the direct reaction of a metal salt with the ligand in a suitable solvent. mdpi.com The resulting complexes can exhibit diverse coordination geometries depending on the metal ion, the ligand-to-metal ratio, and the presence of other co-ligands. tandfonline.comrsc.org

Cadmium(II) Complexes: Cadmium(II) is known to form a variety of coordination polymers and complexes. acs.orgmdpi.com For instance, with a 2-hydroxy-1-naphthoate ligand, a [diaquo-di(2-hydroxy-1-naphthoate)-cadmium(II)] complex has been synthesized. researchgate.net The infrared spectrum of a Cd(II) complex with a similar Schiff base ligand suggests coordination through both the enolic oxygen and the hydroxyl group oxygen, in addition to the azomethine nitrogen. researchgate.net In complexes with 1,2-bis(arylimino)acenaphthene ligands, Cd(II) has shown coordination numbers of five (square-pyramidal) and six (octahedral). mdpi.com

Copper(II) Complexes: Copper(II) complexes with naphthalene-based Schiff base ligands have been synthesized and characterized. rsc.org In one example, the reaction of (E)-1-(((2,6-dichlorophenyl)imino)methyl)naphthalen-2-ol with copper(II) nitrate (B79036) trihydrate resulted in a mononuclear complex where the Cu(II) center is bonded to two bidentate Schiff base ligands in a distorted square planar geometry. rsc.org The coordination of Cu(II) is often confirmed by shifts in the vibrational bands of the ligand in FT-IR spectroscopy and by techniques like Electron Paramagnetic Resonance (EPR) to confirm the paramagnetic nature of the complex. rsc.orgnih.gov

Manganese(II) Complexes: Manganese(II) complexes are often studied for their magnetic properties and potential as MRI contrast agents. nih.gov They typically form octahedral complexes. nih.gov The coordination environment around Mn(II) can be confirmed by magnetic moment measurements. For example, a Mn(II) complex with a formamide-based Schiff base ligand exhibited a magnetic moment of 5.83 B.M., consistent with an octahedral geometry. nih.gov FT-IR spectroscopy can identify Mn-N and Mn-O stretching vibrations, providing direct evidence of coordination. nih.gov

Zinc(II) Complexes: Zinc(II) complexes are widely explored for their fluorescence properties and as models for biological systems. nih.gov They often form tetrahedral or octahedral coordination geometries. nih.govmdpi.com The synthesis of Zn(II) complexes with bifunctional ligands containing carboxylate groups has shown that coordination often occurs selectively through the carboxylate. nih.gov For example, dual-emissive Zn(II) naphthalocyanines have been synthesized, showcasing the potential for creating advanced photofunctional materials. mdpi.com

Metal IonTypical Coordination GeometryCharacterization TechniquesPotential Application
Cd(II)Square-pyramidal, OctahedralX-ray Diffraction, IR Spectroscopy, TGASelective Sensors, Antimicrobials
Cu(II)Distorted Square Planar, OctahedralX-ray Diffraction, EPR, UV-Vis, FT-IRCatalysis, Antidiabetic, Antioxidant
Mn(II)OctahedralMagnetic Susceptibility, FT-IR, UV-VisMRI Contrast Agents, Catalysis
Zn(II)Tetrahedral, OctahedralNMR, Fluorescence Spectroscopy, X-ray DiffractionFluorescent Indicators, Catalysis

Metal-organic complexes, such as metal naphthoates, can serve as single-source precursors for the synthesis of nano-sized metal oxides. tandfonline.com The thermal decomposition of these precursors offers a straightforward route to obtaining nanoparticles with controlled size and morphology. icm.edu.plnih.gov This method is often cleaner and more economical compared to other synthesis routes. nih.gov

The process typically involves the calcination of the metal-naphthoate complex in air at elevated temperatures. icm.edu.pl During this process, the organic ligand decomposes, leaving behind the metal oxide. For instance, the thermal decomposition of nickel, cobalt, and copper complexes with an ortho-tolidine ligand at approximately 600°C yielded NiO, Co3O4, and CuO nanoparticles, respectively. icm.edu.pl The resulting nanoparticles can be characterized by techniques such as X-ray Diffraction (XRD) to determine their crystal structure and crystallite size, and Transmission Electron Microscopy (TEM) to observe their morphology. icm.edu.plnih.gov The thermal decomposition of metal complexes of nano-graphene oxide has also been shown to be an effective method for producing metal oxides. mdpi.com The use of a naphthoate precursor can influence the properties of the resulting nano metal oxide, and these materials have potential applications in catalysis, electronics, and sensing. tandfonline.com

Design of Photochromic Compounds Utilizing Naphthoate Scaffolds

Photochromic compounds can reversibly change their color upon exposure to light. The naphthopyran scaffold, which is structurally related to naphthoates, is a key component in many commercial photochromic materials, such as those used in light-adaptive lenses. oup.com The photochromic behavior arises from a reversible, UV-induced 6π-electrocyclic ring-opening reaction, which converts a colorless, closed form into a colored, open-ring isomer. oup.comresearchgate.net

The design and synthesis of novel naphthopyran derivatives allow for the tuning of their photochromic properties, including the color of the open form and the rate at which it fades back to the colorless state in the dark. ekb.egrsc.org Strategic placement of substituents on the naphthopyran framework can influence these properties through both steric and electronic effects. rsc.orgresearchgate.net For example, the incorporation of different aryl groups or heterocyclic rings can shift the absorption spectrum of the colored isomer, resulting in a range of colors from orange-yellow to purple. oup.comrsc.org The rate of thermal reversion (fading) can also be controlled, leading to compounds that are either fast-fading or exhibit persistent coloration. rsc.org The synthesis of these compounds often involves the acid-catalyzed reaction of a naphthol derivative with a suitable propargyl alcohol. oup.com

Development of Flotation Collectors in Mineral Processing (e.g., Rare Earth Element Extraction)

Froth flotation is a widely used process for separating valuable minerals from gangue. nih.gov The process relies on collectors, which are chemical reagents that selectively adsorb to the surface of the target mineral, rendering it hydrophobic. arkema.com This allows the mineral particles to attach to air bubbles and float to the surface, where they can be collected.

Naphthoate-based compounds have shown significant promise as collectors, particularly in the extraction of rare earth elements (REEs). researchgate.net REEs are often found together in ores and are chemically very similar, making their separation challenging. rsc.orgnih.gov The task-specific ionic liquid trihexyltetradecylphosphonium 3-hydroxy-2-naphthoate has been investigated as an effective collector for the flotation of REEs. researchgate.net This TSIL can be used in liquid-liquid extraction systems to selectively recover REEs from aqueous solutions. researchgate.netmdpi.comeurare.org The use of such collectors can improve both the recovery and grade of the mineral concentrate. nouryon.comecolab.comkaochemicals-eu.com Other collector types for REE flotation include hydroxamic acids and phosphonic acids. nih.gov The development of customized flotation collectors, like those based on the naphthoate structure, is crucial for optimizing the efficiency of mineral processing for specific ore bodies and process conditions. arkema.com

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes for Enhanced Structural Diversity of Naphthoate Derivatives

The exploration of new synthetic methodologies is fundamental to expanding the chemical space around the naphthoate core, which can lead to the discovery of compounds with improved efficacy and new biological activities. hilarispublisher.com Future research will likely move beyond classical synthesis to embrace more advanced and efficient techniques.

Key strategies include:

Transition-Metal Catalysis : Techniques such as Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Sonogashira) are indispensable for rapidly assembling diverse chemical scaffolds by forming new carbon-carbon and carbon-heteroatom bonds. hilarispublisher.com These methods would allow for the systematic modification of the naphthalene (B1677914) ring of Methyl 3,5-dihydroxy-2-naphthoate to probe structure-activity relationships.

Heteroarene Skeletal Editing : A highly innovative approach involves the transmutation of single atoms within a heterocyclic ring system to generate novel molecular structures. For instance, recent advancements have demonstrated the conversion of isoquinolines into substituted naphthalenes. nih.gov Applying such skeletal editing techniques could generate previously inaccessible naphthoate analogs.

Diversity-Oriented Synthesis : This approach aims to create large libraries of structurally diverse compounds for biological screening. hilarispublisher.com By combining various building blocks with the naphthoate core, researchers can enhance the probability of identifying lead compounds for a range of therapeutic targets.

Advanced Mechanistic Studies in Biological Systems Utilizing this compound

A thorough understanding of how this compound interacts with biological targets at a molecular level is crucial for rational drug design. The parent acid, DHNA, has been identified as a highly selective inhibitor of Babesia microti lactate (B86563) dehydrogenase (BmLDH) over human LDH, a finding that warrants deeper investigation for the methyl ester derivative. nih.govfrontiersin.orgnih.gov

Future mechanistic studies should include:

Enzyme Kinetics and Binding Assays : Advanced techniques like Surface Plasmon Resonance (SPR) can provide detailed data on the binding affinity and kinetics (association and dissociation rates) between the compound and its target protein. nih.gov Such studies were used to determine the binding properties of DHNA to BmLDH and would be critical for evaluating the ester form. nih.gov

Molecular Docking and Simulation : Building on initial docking studies that identified key interactions with residues like Arg99 in the BmLDH active site, further computational analysis can be performed. nih.govfrontiersin.org Molecular dynamics simulations can predict the stability of the compound-enzyme complex and elucidate the allosteric control mechanisms mentioned for related compounds at targets like the NMDA receptor. chemicalbook.com

Structural Biology : Obtaining a crystal structure of this compound bound to its target enzyme (e.g., BmLDH or a protein tyrosine phosphatase) would offer definitive proof of its binding mode and provide a precise blueprint for designing next-generation inhibitors.

Integration with Artificial Intelligence and Machine Learning in Naphthoate-Based Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govspringernature.com Integrating these technologies into the research pipeline for naphthoate derivatives can significantly reduce costs and timelines. nih.gov

Key applications include:

High-Throughput Virtual Screening (HTVS) : AI/ML algorithms can screen vast virtual libraries of naphthoate derivatives to predict their binding affinity for specific targets, prioritizing the most promising candidates for synthesis and testing. nih.gov

De Novo Drug Design : Generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design entirely new naphthoate-based molecules with optimized properties. nih.gov These models can be trained to generate structures predicted to have high activity against a target like LDH while also possessing favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. researchgate.net

ADMET and Property Prediction : ML models are increasingly used to accurately predict the pharmacokinetic and toxicological properties of compounds early in the discovery process. researchgate.net This allows researchers to filter out molecules that are likely to fail later in development, focusing resources on the most viable candidates.

Exploration of Undiscovered Bioactivities and Therapeutic Potentials

While the anti-parasitic activity of the parent compound is established, the naphthalene scaffold is known to be a "privileged structure" in medicinal chemistry, appearing in drugs with diverse therapeutic uses. nih.govfrontiersin.org A key future direction is to explore other potential bioactivities for this compound.

Promising areas for investigation include:

Neurological Disorders : The parent acid, 3,5-dihydroxy-2-naphthoic acid, has been cited as a potential inhibitor of the NMDA receptor, which is critical in central nervous system functions. chemicalbook.com This suggests that its methyl ester could be investigated for applications in neurological or psychiatric disorders where NMDA receptor modulation is beneficial.

Oncology and Immunology : The same parent acid is also noted as a potential protein tyrosine phosphatase (PTP) inhibitor. chemicalbook.com PTPs are important regulators of cell signaling pathways, and their inhibition is a major strategy in cancer and immunology research. Exploring the effect of this compound on key PTPs could uncover novel anti-cancer or immunomodulatory activities.

Antimicrobial and Antiviral Activities : Given the activity against the Babesia parasite, a broader screening against other pathogens, including bacteria, fungi, and viruses, is a logical next step to identify new therapeutic applications.

Sustainable and Scalable Production Methods for this compound

For any promising drug candidate, the development of an efficient, cost-effective, and environmentally friendly manufacturing process is essential for clinical translation and commercial viability. hilarispublisher.com

Future research in this area should focus on:

Green Chemistry Principles : Implementing synthetic routes that utilize safer solvents (such as water), reduce waste, and operate under milder conditions. One-pot syntheses of related naphthopyran derivatives in aqueous media have been shown to offer high yields and simple workups, providing a model for sustainable production. researchgate.net

Catalytic Efficiency : Optimizing catalytic processes, such as the esterification of the parent acid or steps in the synthesis of the naphthalene core, to maximize yield and minimize the need for stoichiometric reagents and harsh conditions. hilarispublisher.comprepchem.com

Process Scalability : Ensuring that the chosen synthetic route can be reliably scaled up from laboratory batches to the kilogram scale required for preclinical and clinical trials. hilarispublisher.com This involves developing robust procedures that are not sensitive to minor fluctuations in reaction conditions.

Interactive Data Table: Future Research Directions

The table below summarizes the key emerging research avenues for this compound.

Research AvenueKey Objectives & TechniquesPotential Impact
Novel Synthetic Routes Utilize transition-metal catalysis and skeletal editing to create diverse libraries of naphthoate derivatives. hilarispublisher.comnih.govDiscovery of new compounds with enhanced potency, selectivity, and novel biological activities.
Advanced Mechanistic Studies Employ Surface Plasmon Resonance (SPR), molecular docking, and structural biology to elucidate binding mechanisms. nih.govnih.govEnables rational, structure-based design of next-generation inhibitors with improved properties.
AI/ML Integration Use generative models for de novo design and predictive algorithms for virtual screening and ADMET profiling. nih.govnih.govAccelerates drug discovery pipeline, reduces costs, and increases the success rate of lead optimization.
Undiscovered Bioactivities Screen against new targets like NMDA receptors and protein tyrosine phosphatases. chemicalbook.comExpands therapeutic applications into new disease areas such as neuroscience and oncology.
Sustainable Production Develop green, one-pot, and scalable catalytic methods for synthesis. hilarispublisher.comresearchgate.netEnsures cost-effective and environmentally friendly manufacturing for clinical and commercial supply.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Methyl 3,5-dihydroxy-2-naphthoate with high purity for in vitro studies?

  • Methodological Answer : Synthesis typically involves esterification of 3,5-dihydroxy-2-naphthoic acid using methanol under acidic catalysis (e.g., sulfuric acid). Purification is achieved via recrystallization in methanol-water (7:3 v/v) or column chromatography (silica gel, ethyl acetate/hexane eluent). Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:1). Purity validation requires HPLC (C18 column, 220 nm UV detection) with ≥98% purity thresholds for biological assays .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing the compound at -20°C (long-term), 4°C (short-term), and 25°C (ambient) under inert atmosphere. Assess degradation via:

  • HPLC-UV : Monitor peak area reduction over 30 days.
  • Mass Spectrometry : Identify degradation products (e.g., demethylation or oxidation derivatives).
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset ~270°C based on structural analogs) .

Q. What in vitro toxicity screening protocols are applicable for this compound?

  • Methodological Answer : Use tiered testing:

  • Tier 1 : Cytotoxicity assays (MTT or resazurin) in HepG2 or HEK293 cells (IC50 determination).
  • Tier 2 : Genotoxicity via Ames test (TA98/TA100 strains ± metabolic activation) and Comet assay.
  • Tier 3 : Metabolic stability in liver microsomes (human/rat) with LC-MS quantification of parent compound depletion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for naphthoate derivatives?

  • Methodological Answer : Apply systematic risk-of-bias assessment (Table C-7 criteria):

  • Confounding Factors : Evaluate dosing regimens (e.g., acute vs. chronic exposure in rodent models).
  • Analytical Sensitivity : Cross-validate findings using multiple detection methods (e.g., GC-MS vs. HPLC-MS/MS for metabolite quantification).
  • Data Integration : Use ATSDR’s evidence-rating framework (Step 5–8) to weight high-confidence studies (e.g., randomized dosing, blinded histopathology) over exploratory analyses .

Q. What advanced techniques are recommended for studying environmental partitioning and degradation pathways?

  • Methodological Answer :

  • Environmental Fate : Use OECD 307 guidelines for soil degradation studies. Measure half-life (t½) via LC-MS/MS in aerobic/anaerobic microcosms.
  • Aquatic Systems : Perform photolysis experiments (UVB light, 300–320 nm) with H2O2 as a radical initiator. Quantify hydroxylated derivatives using high-resolution Orbitrap MS .
  • Bioaccumulation : Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to predict log Kow and BCF values, validated via zebrafish embryo assays .

Q. How to design a metabolomics study to identify downstream biomarkers of this compound exposure?

  • Methodological Answer :

  • Sample Preparation : Extract metabolites from plasma/urine using acetonitrile:methanol (1:1) with isotopically labeled internal standards (e.g., HNE-MA-d3, 8-PGF2α-d4) .
  • Analytical Platform : Untargeted metabolomics via UPLC-QTOF-MS (ESI± mode; 50–1200 m/z).
  • Data Analysis : Use XCMS Online for feature alignment and MetaboAnalyst 5.0 for pathway enrichment (focus on aryl hydrocarbon receptor (AhR) and oxidative stress pathways) .

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Methyl 3,5-dihydroxy-2-naphthoate

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